

# Application Notes and Protocols for Calicene Calculations using Gaussian

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## Compound of Interest

Compound Name:	Calicene
CAS No.:	6249-23-6
Cat. No.:	B15349920

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These application notes provide a detailed guide for performing computational chemistry studies on **calicene** using the Gaussian software suite. The protocols outlined below cover geometry optimization, electronic structure analysis (HOMO-LUMO), and the evaluation of aromaticity through Nucleus-Independent Chemical Shift (NICS) calculations.

## Introduction to Calicene Calculations

**Calicene** is a fascinating non-benzenoid aromatic hydrocarbon with a unique electronic structure, characterized by a dipole moment due to charge separation between the three- and five-membered rings. Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding its geometry, stability, and electronic properties. Gaussian is a powerful tool for such investigations.

## Data Presentation: Calculated Properties of Calicene

The following tables summarize typical quantitative data obtained from DFT calculations on **calicene**. These values are representative of results obtained with the B3LYP functional and the 6-311+G\*\* basis set.

Table 1: Optimized Geometry of **Calicene**

Parameter	Bond	Length (Å)
Bond Lengths	C1-C2	1.450
C1-C5	1.365	
C2-C3	1.365	
C3-C4	1.450	
C4-C5	1.450	
C5-C6	1.480	
C6-C7	1.350	
C7-C8	1.350	
C6-C8	1.430	

Table 2: Electronic Properties of **Calicene**

Property	Value (Hartree)	Value (eV)
HOMO Energy	-0.21636	-5.888
LUMO Energy	-0.04344	-1.182
HOMO-LUMO Gap	0.17292	4.706

Table 3: Aromaticity Analysis - NICS(0) and NICS(1) Values

Ring	NICS(0) (ppm)	NICS(1) (ppm)	Aromaticity
Three-membered	-20.5	-15.2	Aromatic
Five-membered	4.8	2.1	Anti-aromatic

## Experimental Protocols

Detailed methodologies for the key computational experiments are provided below. These protocols assume the use of the Gaussian software package, and visualization of results can be performed with GaussView or other compatible software.[\[1\]](#)[\[2\]](#)

### Protocol 1: Geometry Optimization of Calicene

This protocol describes the steps to obtain the minimum energy structure of **calicene**.

#### 1. Building the Initial Structure:

- Open GaussView or another molecular editor.
- Construct the **calicene** molecule. Ensure the correct connectivity of the atoms.
- Perform a preliminary "Clean-Up" or "Mechanics Optimization" within the builder to get a reasonable starting geometry.[\[3\]](#)

#### 2. Gaussian Input File Generation:

- In GaussView, go to Calculate > Gaussian Calculation Setup.
- In the Job Type tab, select Opt+Freq (Optimization and Frequency). This will perform a geometry optimization followed by a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).[\[4\]](#)
- In the Method tab, select:
  - Method: Ground State, DFT.
  - Functional: B3LYP.

- Basis Set: 6-311+G\*\*.[5][6]
- The charge should be 0 and the spin Singlet for neutral **calicene**.
- In the Title tab, provide a descriptive name for your calculation (e.g., "**Calicene\_Opt\_Freq\_B3LYP\_6-311+G\*\***").
- Click Submit and save the input file (e.g., **calicene\_opt.gjf**).

### 3. Running the Calculation:

- Run the Gaussian job using the generated input file.

### 4. Analyzing the Output:

- Open the resulting .log or .out file in a text editor or GaussView.
- To confirm a successful optimization, search for "Optimization completed".[7]
- The frequency analysis should show no imaginary frequencies, confirming a local minimum.
- The optimized coordinates can be found in the output file and visualized in GaussView. The final bond lengths can be extracted from the output file.[7]

## Protocol 2: HOMO-LUMO Energy Calculation

This protocol details how to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the resulting energy gap. This is typically done on the optimized geometry.

### 1. Gaussian Input File Generation:

- Use the optimized coordinates from the previous geometry optimization.
- In GaussView, open the optimized structure.
- Go to Calculate > Gaussian Calculation Setup.
- In the Job Type tab, select Energy.

- In the Method tab, use the same level of theory as the optimization (B3LYP/6-311+G\*\*).
- In the Population tab, select Regular to ensure molecular orbitals are printed to the output file.
- To visualize the orbitals, it is helpful to generate a checkpoint file. In the Link 0 tab, specify a name for the checkpoint file (e.g., **calicene.chk**).
- Click Submit and save the input file (e.g., **calicene\_energy.gjf**).

## 2. Running the Calculation:

- Execute the Gaussian calculation.

## 3. Analyzing the Output:

- Open the .log file.
- Search for "Alpha occ. eigenvalues" and "Alpha virt. eigenvalues". The last occupied eigenvalue is the HOMO energy, and the first virtual eigenvalue is the LUMO energy.[8]
- The HOMO-LUMO gap is the difference between the LUMO and HOMO energies.[9]
- To visualize the HOMO and LUMO, open the checkpoint file (.chk) in GaussView. Go to Results > Surfaces/Contours to generate and view the molecular orbitals.[10]

## Protocol 3: NICS Aromaticity Analysis

This protocol explains how to calculate the Nucleus-Independent Chemical Shift (NICS) to assess the aromaticity of the three- and five-membered rings of **calicene**. NICS calculations are performed as NMR calculations with the inclusion of ghost atoms.[11]

### 1. Preparing the Input File with Ghost Atoms:

- Open the optimized geometry of **calicene** in GaussView.
- To calculate NICS(0), a ghost atom (Bq) needs to be placed at the geometric center of each ring.

- In GaussView, you can add a dummy atom and then manually edit its coordinates in the input file to be the average of the coordinates of the ring atoms.
- To calculate NICS(1), place a ghost atom 1 Å above the center of each ring.
- The element for the ghost atom should be specified as Bq.

## 2. Gaussian Input File Generation:

- In the Route Section (# line) of your Gaussian input file, specify NMR. The GIAO method is commonly used.[\[6\]](#)
- The input file should look something like this:

## 3. Running the Calculation:

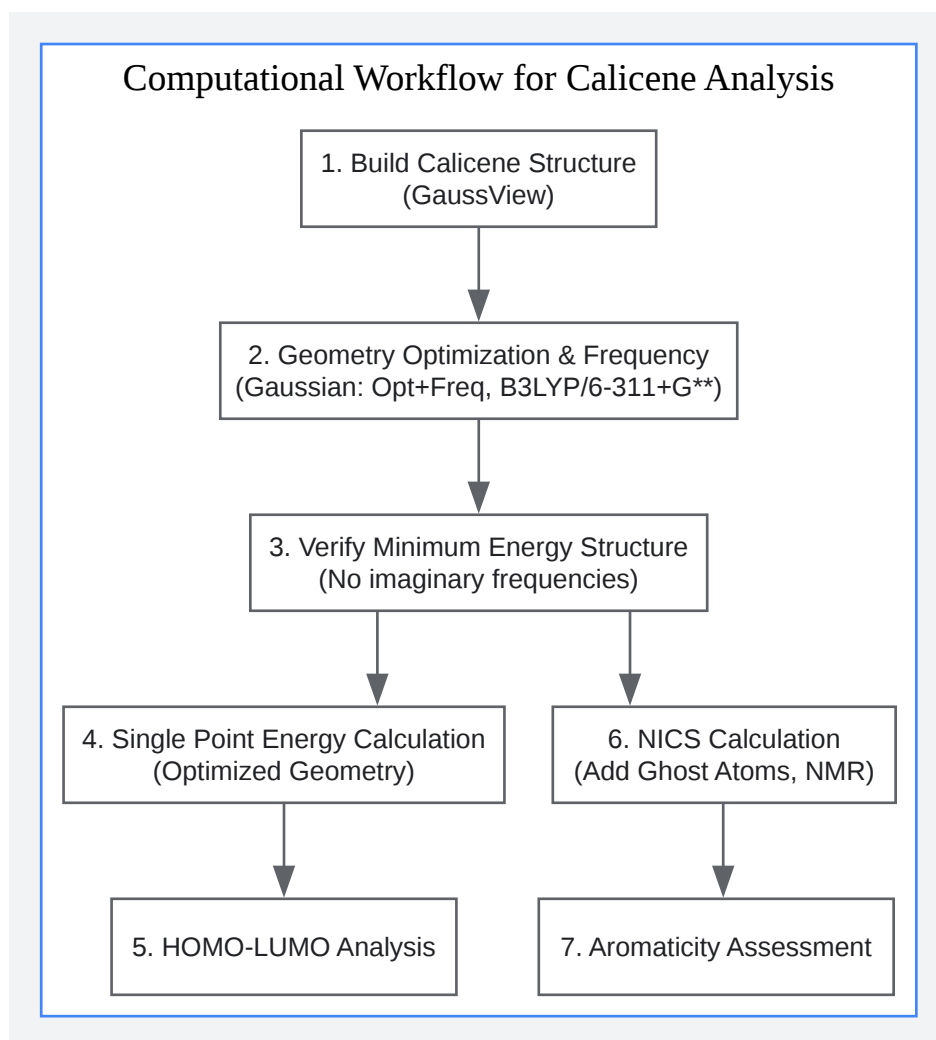
- Run the Gaussian job.

## 4. Analyzing the Output:

- Open the resulting .log file.
- Search for "Magnetic shielding tensor (ppm)".
- The isotropic shielding value for each ghost atom (Bq) corresponds to the negative of the NICS value. A negative value indicates aromaticity, while a positive value suggests anti-aromaticity.

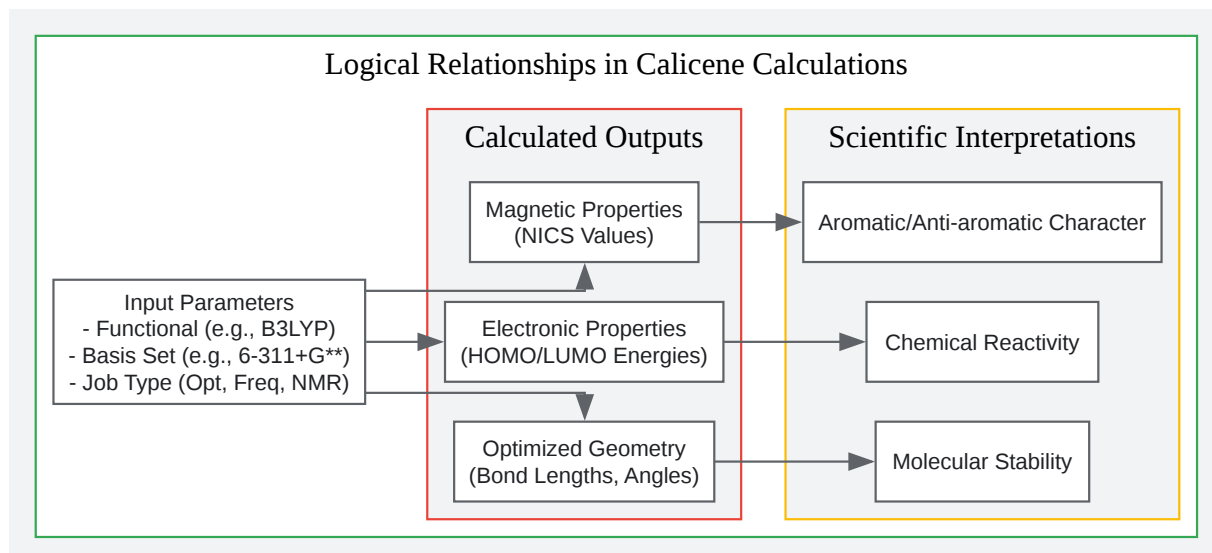
# Mandatory Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and concepts.



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Caption: A flowchart of the computational workflow for analyzing **calicene**.



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Caption: Logical relationships between inputs, outputs, and interpretations.

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